molecular formula C16H22ClN5O2S B12742628 Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride CAS No. 170658-38-5

Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride

Cat. No.: B12742628
CAS No.: 170658-38-5
M. Wt: 383.9 g/mol
InChI Key: DSUVMVYIKQRWBB-UHFFFAOYSA-N
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Description

Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolo ring, followed by the introduction of the purine core. Subsequent steps involve the addition of the cyclohexylamino and dimethyl groups. The final product is obtained by reacting the intermediate compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of compounds with different properties.

Scientific Research Applications

Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylthiazolo(2,3-f)purine-2,4-dione
  • 6-((Cyclohexylamino)methyl)-1,3-dimethylpurine-2,4-dione
  • Thiazolo(2,3-f)purine-2,4-dione derivatives with different substituents

Uniqueness

Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the monohydrochloride salt

Properties

CAS No.

170658-38-5

Molecular Formula

C16H22ClN5O2S

Molecular Weight

383.9 g/mol

IUPAC Name

8-[(cyclohexylamino)methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione;hydrochloride

InChI

InChI=1S/C16H21N5O2S.ClH/c1-19-13-12(14(22)20(2)16(19)23)21-11(9-24-15(21)18-13)8-17-10-6-4-3-5-7-10;/h9-10,17H,3-8H2,1-2H3;1H

InChI Key

DSUVMVYIKQRWBB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CNC4CCCCC4.Cl

Origin of Product

United States

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